![molecular formula C10H12FNO2 B070952 Ethyl 4-amino-2-fluoro-3-methylbenzoate CAS No. 194804-83-6](/img/structure/B70952.png)
Ethyl 4-amino-2-fluoro-3-methylbenzoate
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Overview
Description
Ethyl 4-amino-2-fluoro-3-methylbenzoate, also known as Fmoc-4-amino-2-fluoro-3-methylbenzoic acid ethyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-fluoro-3-methylbenzoate involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as Ethyl 4-amino-2-fluoro-3-methylbenzoate have been shown to induce the expression of genes that promote apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-fluoro-3-methylbenzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its potent anticancer activity against a range of cancer cell lines. It also has low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of Ethyl 4-amino-2-fluoro-3-methylbenzoate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective HDAC inhibitors based on the structure of Ethyl 4-amino-2-fluoro-3-methylbenzoate. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of Ethyl 4-amino-2-fluoro-3-methylbenzoate and its potential applications in cancer treatment.
Scientific Research Applications
Ethyl 4-amino-2-fluoro-3-methylbenzoate has been extensively studied for its potential applications in drug development, particularly in the field of cancer treatment. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Ethyl 4-amino-2-fluoro-3-methylbenzoate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
CAS RN |
194804-83-6 |
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Product Name |
Ethyl 4-amino-2-fluoro-3-methylbenzoate |
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 4-amino-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3 |
InChI Key |
NRAJWJYFZLNRMQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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